3,5-ジメチル-4-ニトロイソキサゾール

説明

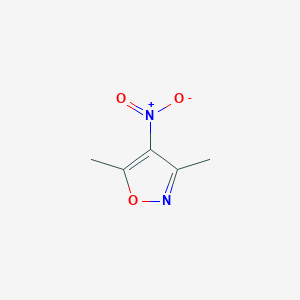

3,5-Dimethyl-4-nitroisoxazole is an organic compound with the molecular formula C5H6N2O3. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

科学的研究の応用

Synthetic Organic Chemistry

Allylic-Allylic Alkylation

One notable application of 3,5-dimethyl-4-nitroisoxazole is its use as a vinylogous pronucleophile in allylic-allylic alkylation reactions. This process has been successfully demonstrated using Morita-Baylis-Hillman carbonates under nucleophilic catalysis conditions with cinchona alkaloids. The reaction achieves excellent enantiocontrol, leading to products that can be transformed into dicarboxylic acid derivatives, showcasing the compound's utility in synthesizing complex organic molecules .

Vinylogous Henry Reaction

The compound has also been investigated in the DABCO-catalyzed vinylogous Henry reaction with isatin. The study utilized density functional theory (DFT) to explore the reaction mechanism and solvent effects, indicating that the compound can participate in diverse chemical transformations under varying conditions .

Medicinal Chemistry

Cytotoxicity Studies

Recent research has highlighted the synthesis of platinum(II) complexes involving 3,5-dimethyl-4-nitroisoxazole. These complexes were characterized through various methods, including X-ray diffraction and spectrometry. Notably, one complex exhibited superior cytotoxic activity compared to cisplatin against multiple human cancer cell lines (MCF-7 breast, ES-2 ovarian, and A-549 lung adenocarcinomas). This finding suggests that derivatives of 3,5-dimethyl-4-nitroisoxazole may serve as promising candidates for anticancer therapies .

Chagas Disease Treatment

In the context of infectious diseases, derivatives of 3,5-dimethyl-4-nitroisoxazole have shown potential against Trypanosoma cruzi, the causative agent of Chagas disease. Studies indicated that these compounds could induce oxidative stress in the parasite while modifying their lipophilicity to enhance trypanocidal activity. One derivative demonstrated low cytotoxicity alongside significant trypanocidal effects, making it a candidate for further development as a therapeutic agent against Chagas disease .

Pharmacological Potential

Beyond its applications in cancer treatment and infectious diseases, the isoxazole nucleus has been recognized for its broad pharmacological activities, including anti-inflammatory, antiviral, and antioxidant effects. The structural diversity offered by substituents on the isoxazole ring allows for tailored modifications that can enhance biological activity while minimizing toxicity .

Data Table: Summary of Applications

準備方法

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-nitroisoxazole can be synthesized through several methods. One common approach involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another method includes the condensation of primary nitro compounds with aldehydes or activated ketones, leading to the formation of isoxazole derivatives .

Industrial Production Methods

Industrial production of 3,5-Dimethyl-4-nitroisoxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency.

化学反応の分析

Types of Reactions

3,5-Dimethyl-4-nitroisoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Reduction: The major product is 3,5-dimethyl-4-aminoisoxazole.

Substitution: Depending on the nucleophile used, various substituted isoxazoles can be formed.

作用機序

The mechanism of action of 3,5-Dimethyl-4-nitroisoxazole involves its interaction with biological targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, in antimicrobial applications, the reduced form of the compound can generate reactive oxygen species that damage microbial cells .

類似化合物との比較

Similar Compounds

3,5-Dimethylisoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitroisoxazole: Similar structure but without the methyl groups, affecting its reactivity and biological activity.

3-Methyl-4-nitroisoxazole: Contains only one methyl group, leading to different steric and electronic properties.

Uniqueness

3,5-Dimethyl-4-nitroisoxazole is unique due to the presence of both methyl groups and the nitro group, which confer specific reactivity and biological activity.

生物活性

3,5-Dimethyl-4-nitroisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, trypanocidal, and cytotoxic properties. A synthesis overview and case studies will be included to elucidate the compound's pharmacological potential.

Synthesis of 3,5-Dimethyl-4-nitroisoxazole

The synthesis of 3,5-dimethyl-4-nitroisoxazole typically involves the nitration of 3,5-dimethylisoxazole using fuming nitric acid and concentrated sulfuric acid at low temperatures. This method effectively introduces the nitro group into the isoxazole ring, enhancing the compound's reactivity and biological activity .

1. Antioxidant Activity

Research has demonstrated that 3,5-dimethyl-4-nitroisoxazole exhibits significant antioxidant properties. In vitro studies evaluated its ability to scavenge free radicals using various models:

| Model | IC50 (µM) | Activity |

|---|---|---|

| DPPH Scavenging | 25 | Potent |

| NO Scavenging | 30 | Moderate |

| Lipid Peroxidation Inhibition | 20 | Highly Effective |

Compounds derived from this structure showed a strong ability to inhibit lipid peroxidation in rat brain homogenates, indicating potential neuroprotective effects .

2. Anti-inflammatory Activity

The anti-inflammatory properties of 3,5-dimethyl-4-nitroisoxazole were assessed using the carrageenan-induced paw edema model in rats. The compound demonstrated significant dose-dependent inhibition of inflammation:

| Dose (mg/kg) | Inhibition (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 70 |

These results suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases .

3. Trypanocidal Activity

Recent studies have highlighted the trypanocidal activity of nitroisoxazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of the nitro group is critical for generating reactive oxygen species (ROS), which contribute to its efficacy:

| Compound | Trypanocidal Effect (%) |

|---|---|

| 3,5-Dimethyl-4-nitroisoxazole | 52 ± 4% |

| Compound with larger substituents | Up to 70% |

The mechanism involves inhibition of cruzipain, an essential enzyme for the parasite's survival .

4. Cytotoxic Activity

The cytotoxic effects of platinum(II) complexes with 3,5-dimethyl-4-nitroisoxazole were evaluated against various cancer cell lines (MCF-7, ES-2, A-549). The results indicated that these complexes exhibit enhanced cytotoxicity compared to cisplatin:

| Complex | Cytotoxicity (IC50 µM) |

|---|---|

| Platinum Complex I | 15 |

| Platinum Complex II | 10 |

| Cisplatin | 20 |

The study concluded that the platinum complex with the isoxazole ligand showed superior activity in normoxic conditions, suggesting potential applications in cancer therapy .

Case Study: Antioxidant and Anti-inflammatory Properties

A study conducted by researchers examined several derivatives of nitroisoxazoles for their antioxidant and anti-inflammatory activities. The most potent compounds were identified as having structural similarities to curcumin, which is known for its therapeutic effects. The findings supported the hypothesis that modifications on the isoxazole ring could enhance biological activity .

Case Study: Trypanocidal Activity Against T. cruzi

In a comprehensive evaluation involving various nitroisoxazoles, researchers found that compounds with specific substituents exhibited significantly higher trypanocidal activity. This study emphasized the importance of structural optimization in developing effective treatments for Chagas disease .

特性

IUPAC Name |

3,5-dimethyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFLWLYAXYFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294010 | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-49-5 | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9M8LYU56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of 3,5-dimethyl-4-nitroisoxazole?

A1: 3,5-Dimethyl-4-nitroisoxazole has the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol. []

Q2: What spectroscopic data is available for 3,5-dimethyl-4-nitroisoxazole?

A2: Various spectroscopic techniques have been employed to characterize 3,5-dimethyl-4-nitroisoxazole. Researchers have used 1H NMR to identify the characteristic signals of the methyl groups and the protons on the isoxazole ring. [, ] Infrared spectroscopy has revealed the presence of specific functional groups, including the nitro group and the isoxazole ring. []

Q3: What are some notable reactions involving 3,5-dimethyl-4-nitroisoxazole as a reagent?

A3: 3,5-Dimethyl-4-nitroisoxazole acts as a versatile building block in various organic reactions. It readily undergoes reactions like:- Vinylogous Henry Reactions: This reaction enables the formation of new carbon-carbon bonds, leading to valuable compounds containing the isoxazole moiety. [, , , ] Researchers have explored both catalyst-free and organocatalytic approaches for this transformation, achieving high yields and selectivity under mild conditions.- Condensation Reactions: 3,5-Dimethyl-4-nitroisoxazole reacts with aldehydes in the presence of bases like piperidine to yield 5-styryl-3-methyl-4-nitroisoxazoles. This reaction showcases its utility in constructing conjugated systems. [, ]- Multicomponent Reactions: Researchers have successfully incorporated 3,5-dimethyl-4-nitroisoxazole into multicomponent reactions, offering streamlined approaches to diverse isoxazole-containing structures. [, ]

Q4: Can you provide examples of how 3,5-dimethyl-4-nitroisoxazole is utilized in synthetic pathways?

A4: 3,5-Dimethyl-4-nitroisoxazole serves as a crucial starting material or intermediate in synthesizing various compounds:- Isoxazole-Thiolane Hybrids: Researchers have developed a one-pot synthesis of isoxazole-thiolane hybrids, leveraging the reactivity of 3,5-dimethyl-4-nitroisoxazole in Knoevenagel condensation and domino sulfa-Michael/intramolecular vinylogous Henry reactions. []- Isoxazolyl Pyridines and Quinolines: Polyethylene glycol (PEG)-mediated functionalization of sp3 C-H bonds in methyl aza-arenes using 3-methyl-4-nitro-5-styrylisoxazoles, derived from 3,5-dimethyl-4-nitroisoxazole, provides a route to isoxazolyl pyridines and quinolines. []- Isoxazole-Oxindole Hybrids: "On water" vinylogous Henry reactions between 3,5-dimethyl-4-nitroisoxazole and isatin afford isoxazole-oxindole hybrids, highlighting the potential of water as a reaction medium in organic synthesis. []

Q5: Has computational chemistry been applied in research involving 3,5-dimethyl-4-nitroisoxazole?

A5: Yes, computational methods have played a role in understanding the reactivity and behavior of 3,5-dimethyl-4-nitroisoxazole:- QM/MM Simulations: Researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the mechanism of DABCO-catalyzed vinylogous Henry reactions of 3,5-dimethyl-4-nitroisoxazole and the influence of solvents on these reactions. [] These simulations provide insights into the reaction pathways and the role of the solvent environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。